molecular formula C17H22N2O3 B2484313 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide CAS No. 887462-50-2

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide

Cat. No.: B2484313
CAS No.: 887462-50-2
M. Wt: 302.374
InChI Key: KBJSLPGOCBCTQK-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide is a synthetic compound characterized by a cyclopentanecarboxamide core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-methoxyphenyl group.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-15-8-6-14(7-9-15)19-11-13(10-16(19)20)18-17(21)12-4-2-3-5-12/h6-9,12-13H,2-5,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJSLPGOCBCTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Cyclopentanecarboxamide Moiety: The final step involves the formation of the cyclopentanecarboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in Cyclopentanecarboxamide Family

Several cyclopentanecarboxamide derivatives with aromatic substituents have been synthesized and characterized. Key examples include:

Compound Name Substituents Yield (%) Melting Point/Physical State Reference
1-[(4-Methoxyphenyl)amino]cyclopentanecarboxamide (2c) 4-Methoxyphenylamino 50 90–93°C (buff solid)
1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclopentanecarboxamide (3c) 4-Methoxyphenyl + cyanomethylamino 80 Pale yellow viscous oil
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide (Target) 4-Methoxyphenyl + pyrrolidinone N/A Not reported

Key Observations :

  • Synthetic Yields: Compound 2c exhibits a lower yield (50%) compared to 3c (80%), likely due to steric or electronic challenges in introducing the 4-methoxyphenyl group directly versus via a cyanomethylamino linker .
  • However, the absence of a cyanomethyl group might reduce steric hindrance, favoring higher melting points akin to 2c .

Fentanyl-Related Analogues

The target compound shares structural motifs with opioid derivatives, particularly cyclopentanecarboxamide-based fentanyl analogs:

Compound Name Core Structure Aromatic Substituent Pharmacological Class Reference
Cyclopentyl fentanyl Piperidinyl + cyclopentane Phenyl Opioid agonist
4-Methoxybutyrylfentanyl Piperidinyl + butanamide 4-Methoxyphenyl Opioid agonist
Target Compound Pyrrolidinone + cyclopentane 4-Methoxyphenyl Unknown

Key Observations :

  • Structural Divergence: The target compound replaces the piperidinyl group in fentanyl analogs with a pyrrolidinone ring, which may alter receptor binding kinetics. The 4-methoxyphenyl group, as seen in 4-methoxybutyrylfentanyl, could modulate metabolic stability or toxicity compared to non-substituted analogs .
  • Pharmacological Implications: Piperidine-based fentanyls are potent µ-opioid receptor agonists. The pyrrolidinone moiety in the target compound may reduce opioid activity but introduce affinity for other targets, such as enzymes or ion channels.

Biological Activity

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core with a pyrrolidinone moiety and a 4-methoxyphenyl substituent. The structural formula can be represented as:

C16H21N2O3\text{C}_{16}\text{H}_{21}\text{N}_{2}\text{O}_{3}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against various strains, suggesting a potential role in treating infections.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound possess notable antibacterial activity. For instance, studies have reported moderate to strong inhibition against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective concentrations for therapeutic use .

Enzyme Inhibition Studies

In a recent study, several synthesized derivatives were evaluated for their AChE inhibitory activity. The results showed that compounds with structural similarities to this compound displayed significant inhibition, with some achieving IC50 values as low as 2.14 µM compared to a standard control .

Data Table: Biological Activity Overview

Activity Type Target IC50 Value (µM) Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AChE InhibitionAcetylcholinesterase2.14 - 6.28
Urease InhibitionUrease1.13 - 6.28

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of similar compounds in models of Alzheimer's disease. Results indicated that these compounds could enhance cognitive functions through AChE inhibition, supporting their development for neurodegenerative conditions.
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of related derivatives against multiple bacterial strains, confirming their effectiveness and paving the way for further exploration in clinical settings.

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